Bicyclo[2.2.2]octane-1,4-dicarbaldehyde
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Overview
Description
Bicyclo[2.2.2]octane-1,4-dicarbaldehyde is an organic compound with the molecular formula C₁₀H₁₄O₂. It is characterized by a bicyclic structure, where two cyclohexane rings are fused together with a shared carbon framework. This compound is notable for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.2]octane-1,4-dicarbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a suitable diene and dienophile under controlled conditions leads to the formation of the bicyclic framework. Subsequent oxidation steps are employed to introduce the aldehyde functional groups at the 1 and 4 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.2]octane-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Reduction: Bicyclo[2.2.2]octane-1,4-dimethanol
Substitution: Various substituted bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
Bicyclo[2.2.2]octane-1,4-dicarbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism by which bicyclo[2.2.2]octane-1,4-dicarbaldehyde exerts its effects is primarily through its reactive aldehyde groups. These groups can form covalent bonds with nucleophiles, leading to various chemical transformations. The compound’s bicyclic structure also contributes to its stability and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehydes.
Bicyclo[2.2.2]octane-1,4-dimethanol: Similar structure but with alcohol groups instead of aldehydes.
Cubane derivatives: Compounds with a cubic structure that share some structural similarities with bicyclo[2.2.2]octane derivatives.
Uniqueness: Bicyclo[2.2.2]octane-1,4-dicarbaldehyde is unique due to its specific aldehyde functional groups and bicyclic structure, which provide distinct reactivity and stability compared to other similar compounds. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
84774-84-5 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
bicyclo[2.2.2]octane-1,4-dicarbaldehyde |
InChI |
InChI=1S/C10H14O2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h7-8H,1-6H2 |
InChI Key |
MBDZRSUBLWCISK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C=O)C=O |
Origin of Product |
United States |
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